dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3662268
CAS Number:
Molecular Formula: C22H20ClNO5
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist. [] Research indicates that DCDDP demonstrates a protective effect against chronic pulmonary hypertension in rats induced by monocrotaline (MCT). [, , ] This protective mechanism potentially involves inhibiting the overexpression of telomerase reverse transcriptase (TERT), [] reducing serotonin content and receptor numbers in pulmonary tissues, [] and modulating nitric oxide levels and oxidative stress markers in the lungs. []
  • Compound Description: The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation and intermolecular interactions. []

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester)

  • Relevance: As a classic example of a 1,4-dihydropyridine, the Hantzsch ester shares the core structural motif with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The Hantzsch ester is often employed as a model compound for studying the chemistry and reactivity of DHPs.
  • Compound Description: This compound acts as a hydride source in organic synthesis. []

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Relevance: This compound shares the core dihydropyridine structure and the 3-nitrophenyl substituent at the 4-position with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The key structural difference lies in the ester substituents at positions 3 and 5 of the DHP ring.
  • Compound Description: The paper primarily focuses on elucidating the three-dimensional structure of this compound through X-ray crystallography. [] This structural information provides insights into the spatial arrangement of the molecule, which can be valuable for understanding its interactions with biological targets.

3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)

  • Relevance: Amlodipine besylate, a widely used calcium channel blocker, shares the core dihydropyridine structure and a 2-chlorophenyl substituent at the 4-position with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , ]
  • Compound Description: Amlodipine besylate exhibits antihypertensive and anti-anginal properties. [, , ] Its solubility in various solvents has been extensively studied to optimize pharmaceutical formulations. []
  • Relevance: This compound, identified as a potential impurity in amlodipine besylate synthesis, shares the dihydropyridine core and a chlorophenyl substituent at the 4-position with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []
  • Compound Description: The synthesis and characterization of this compound, along with the development of analytical methods for its quantification, have been reported to ensure the quality and safety of amlodipine besylate drug products. []

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

  • Relevance: This compound is structurally related to dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate due to their identical substitutions on the dihydropyridine core. [] Both compounds feature a 4-methoxyphenyl group at the 4-position and methyl esters at the 3 and 5 positions. The key difference lies in the absence of a 1-(4-chlorophenyl) substituent in the related compound.
  • Compound Description: The crystal structure of this compound has been studied, revealing a flattened boat conformation of the dihydropyridine ring and intermolecular hydrogen bonding interactions. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Relevance: This compound belongs to the same dihydropyridine class as dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core DHP ring and a 3-nitrophenyl group at the 4-position. [, ]
  • Compound Description: This compound has been synthesized in its enantiomerically pure forms to explore the relationship between its absolute configuration and pharmacological activity. [, ] Studies have shown that the (4S)-(+)-enantiomer is the more active form, exhibiting antihypertensive effects in spontaneously hypertensive rats and binding affinity for dihydropyridine-sensitive calcium channels. [, ]

Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Relevance: These permanently charged DHP derivatives, particularly those with an eight-carbon alkyl linker, demonstrate potent blockade of L-type calcium channels. [] The S-enantiomers exhibit higher potency than their R-counterparts. [] These findings highlight the importance of stereochemistry in the interaction of DHPs with their biological targets.
  • Relevance: Manidipine, a known calcium channel blocker, shares the core 1,4-dihydropyridine scaffold and a 3-nitrophenyl substituent at the 4-position with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []
  • Compound Description: Similar to other related compounds, Manidipine displays significant stereoselectivity in its biological activity. [] The (S)-(+)-enantiomer of Manidipine demonstrates considerably higher potency than its (R)-(-)-counterpart in terms of antihypertensive effects and binding affinity for dihydropyridine receptors. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Relevance: NKY-722 shares the core 1,4-dihydropyridine structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , ]
  • Compound Description: This novel dihydropyridine derivative demonstrates potent calcium antagonist activity, particularly in vascular smooth muscle. [, , ] It exerts antihypertensive effects with a slower onset and longer duration of action compared to nicardipine, a commercially available calcium channel blocker. []

(+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Relevance: TC-81 shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] Although the substituents on the phenyl ring at the 4-position differ (2-fluoro-5-nitrophenyl in TC-81, 4-methoxyphenyl in the target compound), both compounds belong to the same general class of dihydropyridine derivatives.
  • Compound Description: This new calcium antagonist exhibits potent and long-lasting antihypertensive activity in various rat models of hypertension. [] The long duration of action is particularly notable and suggests potential advantages for long-term antihypertensive therapy. []

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Relevance: MN9202 belongs to the 1,4-dihydropyridine class of calcium channel blockers and possesses structural similarities to dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared 3-nitrophenyl substituent at the 4-position of the DHP ring. [, ]
  • Compound Description: This compound exhibits protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It improves various hemodynamic parameters and survival rates in experimental models. []

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Relevance: This compound shares the 1,4-dihydropyridine core, a halogenated phenyl ring at the 4-position, and diethyl ester substituents at the 3 and 5 positions with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The primary difference lies in the halogen atom (bromine in the related compound, chlorine in the target compound).
  • Compound Description: The crystal structure of this DHP derivative has been determined using single-crystal X-ray diffraction, providing insights into its molecular conformation and crystal packing. []

3-allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Relevance: This compound shares the core dihydropyridine structure with dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The presence of various substituted phenyl rings at the 4-position highlights the structural similarities within this class of compounds.
  • Compound Description: Synthesized through a Hantzsch reaction using ceric ammonium nitrate as a catalyst, this unsymmetrical 1,4-dihydropyridine has been characterized using spectroscopic methods. []

Properties

Product Name

dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C22H20ClNO5/c1-27-17-10-4-14(5-11-17)20-18(21(25)28-2)12-24(13-19(20)22(26)29-3)16-8-6-15(23)7-9-16/h4-13,20H,1-3H3

InChI Key

PSDLHNJCRNFXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.